4,6-Dibromo-3-iodo (1H)indazole
Overview
Description
4,6-Dibromo-3-iodo (1H)indazole is a heterocyclic compound that belongs to the indazole family. Indazoles are bicyclic structures consisting of a benzene ring fused to a pyrazole ring. The presence of bromine and iodine atoms in the 4,6 and 3 positions, respectively, makes this compound particularly interesting for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dibromo-3-iodo (1H)indazole typically involves the bromination and iodination of indazole derivatives. One common method includes the following steps:
Bromination: Starting with 1H-indazole, bromination is carried out using bromine (Br2) in the presence of a suitable solvent like acetic acid or chloroform. The reaction is typically conducted at room temperature to yield 4,6-dibromo-1H-indazole.
Iodination: The dibromo compound is then subjected to iodination using iodine (I2) and a catalyst such as copper(I) iodide (CuI) in a polar solvent like dimethylformamide (DMF). .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reactions. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
4,6-Dibromo-3-iodo (1H)indazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium azide (NaN3) and potassium thiocyanate (KSCN).
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions. For example, oxidation using potassium permanganate (KMnO4) can yield corresponding oxides, while reduction with sodium borohydride (NaBH4) can produce reduced derivatives.
Coupling Reactions: The presence of halogen atoms makes it suitable for coupling reactions such as Suzuki-Miyaura and Sonogashira couplings, using palladium catalysts and appropriate ligands
Major Products
The major products formed from these reactions depend on the reagents and conditions used. For instance, substitution with azide can yield azido derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
4,6-Dibromo-3-iodo (1H)indazole has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions due to its unique structure.
Industry: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4,6-Dibromo-3-iodo (1H)indazole involves its interaction with molecular targets such as enzymes and receptors. The halogen atoms enhance its binding affinity and specificity towards these targets. For example, it can inhibit specific enzymes by binding to their active sites, thereby blocking their catalytic activity. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4,6-Dibromo-1H-indazole: Lacks the iodine atom at the 3-position, making it less reactive in certain coupling reactions.
3-Iodo-6-nitro-1H-indazole: Contains a nitro group instead of bromine atoms, leading to different chemical properties and reactivity.
6-Bromo-1-cyclopentyl-1H-indazole-4-carboxylic acid: A derivative with a carboxylic acid group, used in medicinal chemistry
Uniqueness
4,6-Dibromo-3-iodo (1H)indazole is unique due to the presence of both bromine and iodine atoms, which confer distinct reactivity and binding properties. This makes it a versatile compound for various chemical transformations and applications in scientific research.
Properties
IUPAC Name |
4,6-dibromo-3-iodo-2H-indazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Br2IN2/c8-3-1-4(9)6-5(2-3)11-12-7(6)10/h1-2H,(H,11,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEURQKQMBQEGFN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C(NN=C21)I)Br)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Br2IN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.82 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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